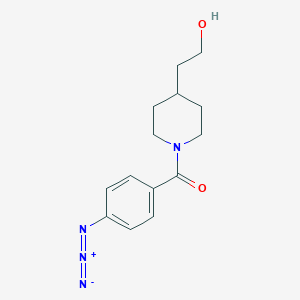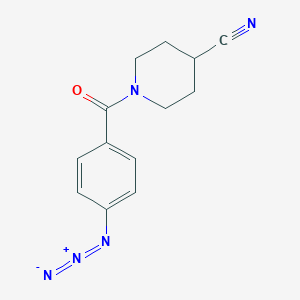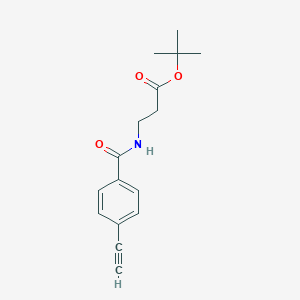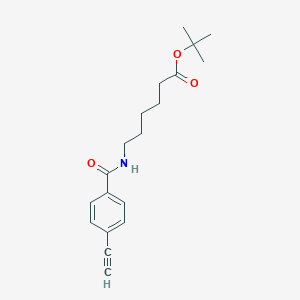
2-(4-((2-Fluorobenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((2-Fluorobenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that features a fluorobenzyl group attached to a pyrazole ring, which is further connected to a propanoic acid moiety
準備方法
The synthesis of 2-(4-((2-Fluorobenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid typically involves multiple steps, starting with the preparation of the fluorobenzyl intermediate. The synthetic route may include:
Formation of the Fluorobenzyl Intermediate: This step involves the reaction of fluorobenzyl chloride with a suitable nucleophile to form the fluorobenzyl intermediate.
Coupling with Pyrazole: The fluorobenzyl intermediate is then coupled with a pyrazole derivative under basic conditions to form the desired pyrazole compound.
Introduction of the Propanoic Acid Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
2-(4-((2-Fluorobenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Esterification and Amidation: The propanoic acid group can participate in esterification or amidation reactions to form esters or amides, respectively.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(4-((2-Fluorobenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme activity, protein interactions, or cellular processes.
Industrial Applications: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals or other industrial products.
作用機序
The mechanism of action of 2-(4-((2-Fluorobenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding or π-π stacking interactions. The propanoic acid moiety may contribute to the compound’s solubility and overall pharmacokinetic properties.
類似化合物との比較
Similar compounds to 2-(4-((2-Fluorobenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid include:
2-(4-((2-Chlorobenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid: This compound features a chlorobenzyl group instead of a fluorobenzyl group, which may result in different reactivity and binding properties.
2-(4-((2-Methylbenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid: The presence of a methyl group instead of a fluorine atom can affect the compound’s hydrophobicity and steric interactions.
2-(4-((2-Bromobenzyl)oxy)-1H-pyrazol-1-yl)propanoic acid: The bromobenzyl group may confer different electronic properties and reactivity compared to the fluorobenzyl group.
特性
IUPAC Name |
2-[4-[(2-fluorophenyl)methoxy]pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-9(13(17)18)16-7-11(6-15-16)19-8-10-4-2-3-5-12(10)14/h2-7,9H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKAGXZWKPVQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














